3-acetyl-1-(1,3-benzothiazol-2-yl)-4-hydroxy-2-(4-nitrophenyl)-2H-pyrrol-5-one
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Overview
Description
3-acetyl-1-(1,3-benzothiazol-2-yl)-4-hydroxy-2-(4-nitrophenyl)-2H-pyrrol-5-one is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzothiazole ring, a pyrrole ring, and a nitrophenyl group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-1-(1,3-benzothiazol-2-yl)-4-hydroxy-2-(4-nitrophenyl)-2H-pyrrol-5-one typically involves multi-step organic reactions. One common method includes the cyclization of 1-acyl-3-phenyl thioureas with appropriate reagents to form the benzothiazole ring . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-1-(1,3-benzothiazol-2-yl)-4-hydroxy-2-(4-nitrophenyl)-2H-pyrrol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the nitrophenyl group, potentially converting it to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
3-acetyl-1-(1,3-benzothiazol-2-yl)-4-hydroxy-2-(4-nitrophenyl)-2H-pyrrol-5-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-acetyl-1-(1,3-benzothiazol-2-yl)-4-hydroxy-2-(4-nitrophenyl)-2H-pyrrol-5-one involves its interaction with specific molecular targets and pathways. The benzothiazole and pyrrole rings may interact with enzymes or receptors, modulating their activity. The nitrophenyl group can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-acyl-3-phenyl thioureas: These compounds share a similar thiourea backbone and are used in similar synthetic applications.
2-aminobenzothiazoles: These compounds have a benzothiazole ring and are used in various chemical and biological studies.
Uniqueness
3-acetyl-1-(1,3-benzothiazol-2-yl)-4-hydroxy-2-(4-nitrophenyl)-2H-pyrrol-5-one stands out due to its combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-acetyl-1-(1,3-benzothiazol-2-yl)-4-hydroxy-2-(4-nitrophenyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O5S/c1-10(23)15-16(11-6-8-12(9-7-11)22(26)27)21(18(25)17(15)24)19-20-13-4-2-3-5-14(13)28-19/h2-9,16,24H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FABCELLRKBHMHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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